Tert-butyl 2-bromo-5-chlorobenzoate
Overview
Description
Tert-butyl 2-bromo-5-chlorobenzoate is an organic compound with the molecular formula C11H12BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-5-chlorobenzoate typically involves the esterification of 2-bromo-5-chlorobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: It can also undergo oxidation reactions to form more oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in various substituted benzoates.
Reduction: The major product is the corresponding benzoic acid derivative.
Oxidation: The major products are more oxidized benzoic acid derivatives.
Scientific Research Applications
Tert-butyl 2-bromo-5-chlorobenzoate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the benzene ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
- Tert-butyl 2-bromo-4-chlorobenzoate
- Tert-butyl 2-bromo-3-chlorobenzoate
- Tert-butyl 2-bromo-6-chlorobenzoate
Comparison: Tert-butyl 2-bromo-5-chlorobenzoate is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This positioning affects its chemical reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different reactivity patterns and binding affinities, making it suitable for specific applications in research and industry.
Biological Activity
Tert-butyl 2-bromo-5-chlorobenzoate is an aromatic ester that has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHBrClO, and it features a tert-butyl group attached to a benzoate moiety, which is further substituted with bromine and chlorine atoms. The specific substitutions at the 2 and 5 positions of the benzene ring are crucial for its biological activity.
Biological Activity Overview
This compound has been studied for its potential applications in pharmacology, particularly as an antidiabetic agent. Its structural characteristics suggest that it may interact with biological systems in significant ways.
Antidiabetic Activity
Research indicates that compounds similar to this compound can serve as hypoglycemic agents. For instance, a study highlighted the synthesis of related compounds such as 5-bromo-2-chloro-benzoic acid, which was noted for its application as a hypoglycemic drug synthetic raw material . This suggests that this compound may have similar properties worth exploring.
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The characterization often employs techniques such as NMR spectroscopy to confirm the structure and purity of the compound.
- Biological Assays : In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines. Preliminary results indicate cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
- Structure-Activity Relationship (SAR) : Understanding the SAR of related compounds can provide insights into the mechanisms of action for this compound. For instance, variations in halogen substitution patterns have been shown to influence biological activity significantly.
Data Table: Comparison of Related Compounds
Compound Name | CAS Number | Biological Activity |
---|---|---|
This compound | 1873791-28-6 | Potential antidiabetic |
5-Bromo-2-chloro-benzoic acid | Not available | Hypoglycemic agent |
Methyl 3-bromo-5-chlorobenzoate | 933585-58-1 | Anticancer properties |
Ethyl 5-bromo-2-chlorobenzoate | 76008-73-6 | Antimicrobial activity |
Properties
IUPAC Name |
tert-butyl 2-bromo-5-chlorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBPYMGXXWVDTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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